

Lab-Scale Preparation of Nicosulfuron Oil Dispersion Formulations: Application Notes and Protocols

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Compound of Interest

Compound Name: Nicosulfuron

Cat. No.: B1678754

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Introduction

Nicosulfuron is a selective, post-emergence herbicide from the sulfonylurea family, widely used for the control of annual and perennial grass and broadleaf weeds in maize cultivation.[1] Due to its sensitivity to hydrolysis in aqueous media, formulating **nicosulfuron** as an oil dispersion (OD) offers a stable and effective delivery system.[2] The oil phase in an OD formulation not only acts as a carrier for the active ingredient but can also enhance spray retention, spreading, and foliar uptake, thereby improving biological efficacy.[2][3]

These application notes provide detailed protocols for the lab-scale preparation of a 4% (40 g/L) **nicosulfuron** oil dispersion formulation, along with methodologies for key physicochemical characterization and stability testing.

Materials and Equipment

Materials

- **Nicosulfuron** (technical grade, >95% purity)
- Mineral oil or Methylated Seed Oil (MSO) (continuous phase)

- Non-aqueous dispersant (e.g., Atlox™ 4916)
- Oil emulsifier (e.g., Atplus™ 309F-LM)
- Aqueous dispersant (e.g., Atlox™ 4915)
- Rheology modifier (e.g., Bentonite clay, fumed silica)
- Deionized water
- Standard buffer solutions (pH 4, 7, and 9)
- Acetonitrile (HPLC grade)
- Formic acid or Phosphoric acid (HPLC grade)

Equipment

- Analytical balance
- High-shear mixer (e.g., Silverson or equivalent)
- Bead mill (e.g., Eiger, Netzsch) with zirconium oxide beads (1-2 mm)
- Overhead stirrer
- Magnetic stirrer and stir bars
- Beakers, graduated cylinders, and volumetric flasks
- pH meter
- Viscometer (e.g., Brookfield rotational viscometer)
- Particle size analyzer (e.g., Malvern Mastersizer)
- HPLC system with UV or DAD detector
- Wet sieve apparatus (75 µm mesh)

- Drying oven
- Incubator/stability chamber

Experimental Protocols

I. Preparation of a 40 g/L Nicosulfuron Oil Dispersion (100 mL batch)

This protocol is based on a typical formulation structure for a **nicosulfuron** OD.[\[4\]](#)[\[5\]](#)

Table 1: Example Formulation Composition for a 40 g/L **Nicosulfuron** OD

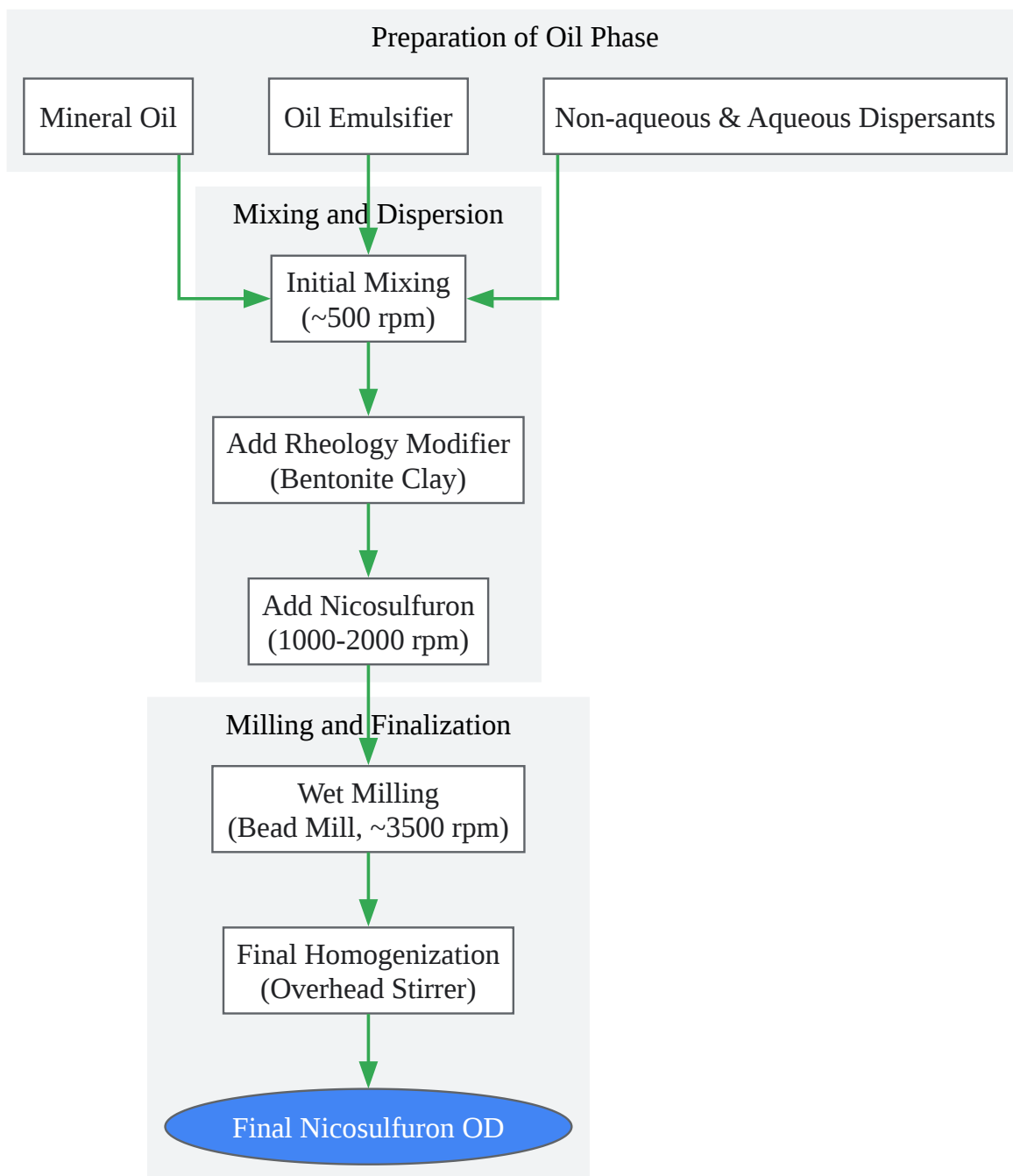
Component	Function	Example Product	Amount per 100 mL	Weight % (w/w)
Nicosulfuron (95% purity)	Active Ingredient	-	4.21 g	4.52
Mineral Oil	Continuous Phase	Pionier 2076	80.44 g	86.24
Atplus™ 309F-LM	Oil Emulsifier	Croda	5.80 g	6.22
Atlox™ 4916	Non-aqueous Dispersant	Croda	0.40 g	0.43
Atlox™ 4915	Aqueous Dispersant	Croda	0.08 g	0.09
Bentonite Clay	Rheology Modifier	Bentone 1000	2.33 g	2.50
Total	~93.26 g	100.00		

Protocol:

- Preparation of the Oil Phase: In a 250 mL beaker, combine the mineral oil, oil emulsifier (Atplus™ 309F-LM), non-aqueous dispersant (Atlox™ 4916), and aqueous dispersant

(Atlox™ 4915).

- Initial Mixing: Place the beaker under a high-shear mixer and mix at a low speed (~500 rpm) until a homogeneous solution is formed.
- Addition of Solids: While maintaining gentle agitation, slowly add the bentonite clay to the oil phase. Continue mixing until the clay is fully dispersed.
- Dispersion of **Nicosulfuron**: Gradually add the technical-grade **nicosulfuron** powder to the mixture. Increase the mixing speed to 1000-2000 rpm to ensure the active ingredient is thoroughly wetted and dispersed. Mix for 15-20 minutes.
- Wet Milling: Transfer the pre-dispersion to a laboratory bead mill charged with 1-2 mm zirconium oxide beads.
- Milling Process: Mill the formulation at a high speed (~3500 rpm) until the desired particle size is achieved. The target particle size (D90) should be less than 10 µm to ensure good stability and prevent nozzle blockage during application.[6] Monitor the particle size periodically during milling.
- Final Homogenization: After milling, transfer the formulation to a clean beaker and mix gently with an overhead stirrer for 10-15 minutes to ensure homogeneity.
- Storage: Store the final formulation in a sealed, airtight container at room temperature, protected from light.



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Figure 1. Experimental workflow for the lab-scale preparation of **nicosulfuron** oil dispersion.

II. Physicochemical Characterization

Table 2: Key Physicochemical Properties and Test Methods

Parameter	Method Reference	Typical Specification
Appearance	Visual Inspection	Homogeneous, viscous liquid
pH (1% aqueous dilution)	CIPAC MT 75.3	4.0 - 7.0
Pourability	CIPAC MT 148.2	< 5% residue
Dispersion Stability	CIPAC MT 180	Stable dispersion with minimal creaming or sedimentation
Wet Sieve Test (75 µm)	CIPAC MT 185.1	< 2% retained
Particle Size (D90)	Laser Diffraction	< 10 µm
Viscosity	Rotational Viscometer	500 - 2000 mPa·s at 20°C

Detailed Protocols:

a) Pourability Test (CIPAC MT 148.2)[\[7\]](#)

- Homogenize the OD formulation by gently inverting the container several times.
- Fill a 500 mL measuring cylinder with the formulation to the 500 mL mark.
- Weigh the filled cylinder (m1).
- Allow the cylinder to stand for 30 minutes at ambient temperature.
- Pour the contents out for 60 seconds at a 45° angle, followed by 60 seconds in a vertical position.
- Weigh the empty cylinder (m2).
- The residue is calculated as a percentage of the initial weight.

b) Wet Sieve Test (CIPAC MT 185.1)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Weigh 10 g of the formulation into a 250 mL beaker and add 100 mL of tap water.
- Stir with a magnetic stirrer for 5 minutes.
- Transfer the slurry to a 75 μm sieve and wash with a gentle stream of tap water until the water passing through is clear.
- Carefully transfer the residue from the sieve to a pre-weighed dish.
- Dry the dish in an oven at 70°C to a constant weight.
- The amount of retained material is determined by weighing and expressed as a percentage of the initial sample weight.

c) Viscosity Measurement

- Use a rotational viscometer (e.g., Brookfield) with an appropriate spindle.
- Equilibrate the OD sample to the measurement temperature (e.g., 20°C).
- Immerse the spindle into the sample up to the immersion mark.
- Measure the viscosity at a defined rotational speed (e.g., 20 rpm). Record the viscosity in mPa·s.

III. Nicosulfuron Content and Stability Testing

a) Determination of **Nicosulfuron** Content by HPLC

This method is adapted from a validated HPLC procedure for **nicosulfuron** in OD formulations.

Table 3: HPLC Conditions for **Nicosulfuron** Analysis

Parameter	Condition
Column	C18 reverse-phase (e.g., Zorbax SB-C18)
Mobile Phase	Acetonitrile : 0.1% Phosphoric Acid (e.g., 75:25 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 245 nm
Injection Volume	10 µL
Column Temperature	40°C

Sample Preparation:

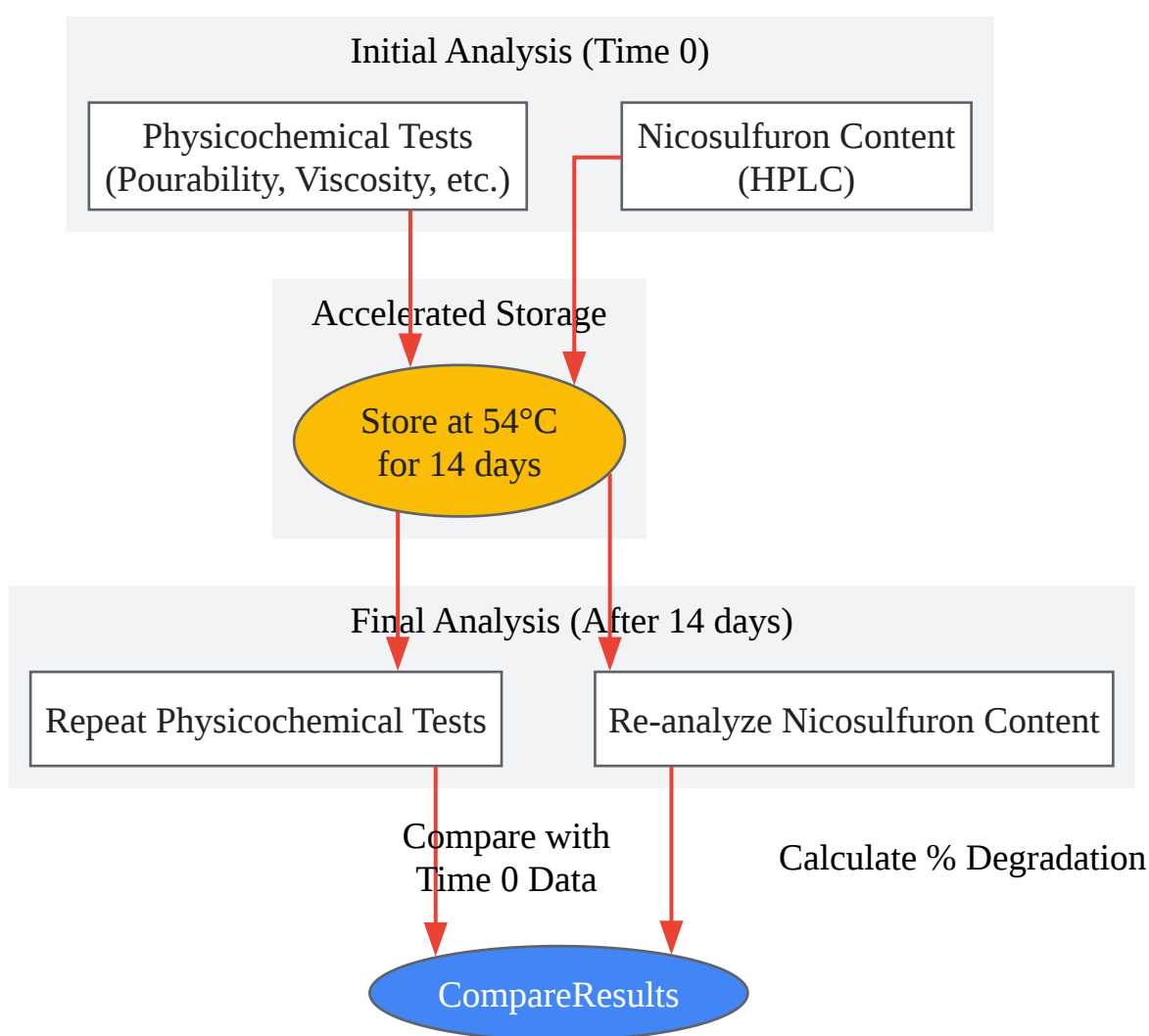
- Accurately weigh an amount of the OD formulation equivalent to approximately 10 mg of **nicosulfuron** into a 50 mL volumetric flask.
- Add approximately 40 mL of acetonitrile and sonicate for 15 minutes to dissolve the **nicosulfuron** and disperse the formulation.
- Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
- Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

b) Accelerated Storage Stability

This protocol follows the principles of EPA and CIPAC guidelines for accelerated stability testing.[\[11\]](#)

- Place a sufficient amount of the **nicosulfuron** OD formulation in a sealed container made of the intended commercial packaging material.
- Store the container in an incubator at a constant temperature of $54 \pm 2^{\circ}\text{C}$ for 14 days.
- After the storage period, allow the sample to equilibrate to room temperature.

- Visually inspect the formulation for any physical changes such as phase separation, crystal growth, or caking.
- Re-run the physicochemical tests (pourability, dispersion stability, wet sieve test, particle size, and viscosity) as described in section II.
- Determine the **nicosulfuron** content using the HPLC method described above and compare it to the initial content. A loss of active ingredient of less than 5% is generally considered acceptable.



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